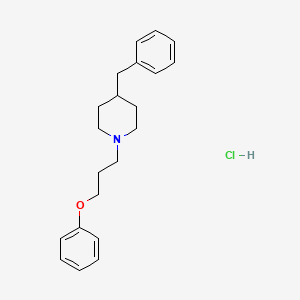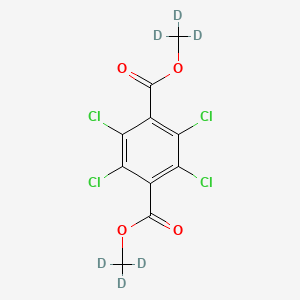
Dimethyl-D6 tetrachloroterephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-D6 tetrachloroterephthalate is a deuterated form of dimethyl tetrachloroterephthalate, an organic compound with the molecular formula C10D6Cl4O4. It is the dimethyl ester of tetrachloroterephthalic acid and is used primarily as a reference standard in environmental analysis and testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl-D6 tetrachloroterephthalate can be synthesized by esterification of tetrachloroterephthalic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows a similar route, with the process optimized for large-scale synthesis. The use of deuterated methanol ensures the incorporation of deuterium atoms, which is crucial for its application as a stable isotope-labeled compound .
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, but detailed studies on such reactions are limited.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl-D6 tetrachloroterephthalate is primarily used as a reference standard in environmental analysis and testing. Its stable isotope-labeled nature makes it valuable for:
Environmental Chemistry: Used in the analysis of environmental samples to trace and quantify the presence of tetrachloroterephthalate derivatives.
Biological Studies: Employed in metabolic studies to understand the degradation pathways of tetrachloroterephthalate in biological systems.
Industrial Applications: Utilized in quality control and assurance processes to ensure the accuracy and precision of analytical methods.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Dimethyl tetrachloroterephthalate: The non-deuterated form, used as a preemergent herbicide.
Tetrachloroterephthalic acid: The parent acid from which the ester is derived.
Uniqueness: Dimethyl-D6 tetrachloroterephthalate’s uniqueness lies in its deuterated nature, which provides enhanced stability and precision in analytical applications compared to its non-deuterated counterpart .
Eigenschaften
Molekularformel |
C10H6Cl4O4 |
|---|---|
Molekulargewicht |
338.0 g/mol |
IUPAC-Name |
bis(trideuteriomethyl) 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H6Cl4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3/i1D3,2D3 |
InChI-Schlüssel |
NPOJQCVWMSKXDN-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC([2H])([2H])[2H])Cl)Cl |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
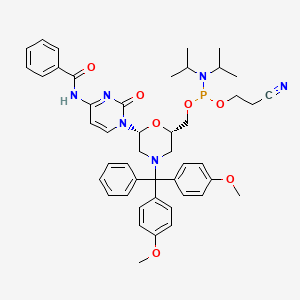
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
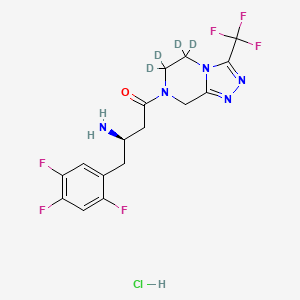
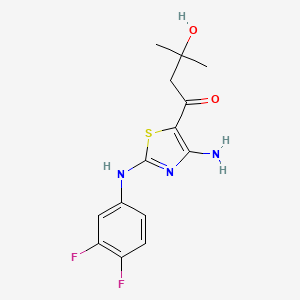
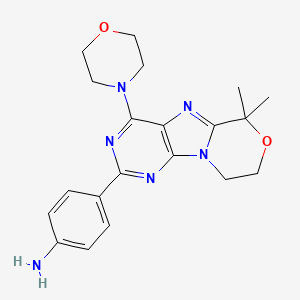
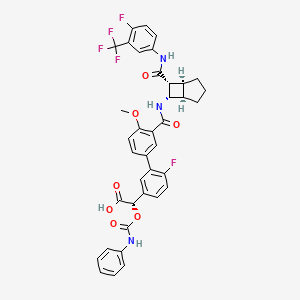


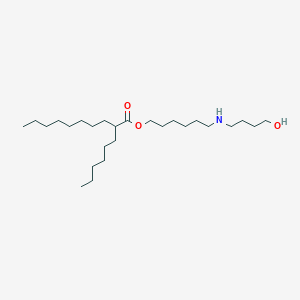
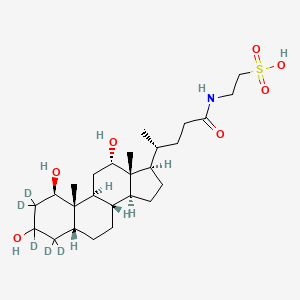
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
